1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea
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Description
1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea is a useful research compound. Its molecular formula is C19H22N4O3 and its molecular weight is 354.41. The purity is usually 95%.
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Scientific Research Applications
Complexation-induced Unfolding of Heterocyclic Ureas
The study by Corbin et al. (2001) explored the synthesis and conformational analysis of heterocyclic ureas, focusing on their ability to unfold and form multiply hydrogen-bonded complexes under certain conditions. This research highlights the potential of such compounds in self-assembly applications, providing a fundamental mimicry of peptide transitions that could be utilized in material science and nanotechnology Corbin et al., 2001.
Flexible Heterocyclic Ureas as Novel Acetylcholinesterase Inhibitors
Vidaluc et al. (1995) synthesized a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessing them for antiacetylcholinesterase activity. By optimizing the spacer length and testing compounds with greater conformational flexibility, this research presents the chemical versatility and potential therapeutic applications of such ureas Vidaluc et al., 1995.
Stereoselective Synthesis of an Active Metabolite of a Potent PI3 Kinase Inhibitor
Chen et al. (2010) described the synthesis and stereochemical determination of an active metabolite of a PI3 kinase inhibitor, showcasing the application of urea derivatives in the development of targeted cancer therapies. The meticulous synthesis route and stereochemical analysis underline the compound's significance in medicinal chemistry Chen et al., 2010.
Enzyme Inhibition and Anticancer Investigations of Unsymmetrical 1,3-disubstituted Ureas
Mustafa et al. (2014) investigated the enzyme inhibition and anticancer properties of seventeen urea derivatives. This study emphasizes the biochemical and pharmacological relevance of such compounds, particularly their potential in developing new anticancer agents Mustafa et al., 2014.
Molecular Complexation as a Design Tool in Crystal Engineering
Muthuraman et al. (2001) explored the use of molecular complexation involving urea derivatives for designing materials with noncentrosymmetric structures, which are crucial for nonlinear optics applications. This research illustrates the strategic application of such compounds in material science, particularly in developing advanced optical materials Muthuraman et al., 2001.
Properties
IUPAC Name |
1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methylpyridin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-3-26-16-6-4-15(5-7-16)23-12-14(11-18(23)24)21-19(25)22-17-10-13(2)8-9-20-17/h4-10,14H,3,11-12H2,1-2H3,(H2,20,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAACSWJDGQCEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=NC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.